2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
Overview
Description
2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique structural features, including an ethylsulfonyl group, a fluorophenyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a formamide derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with the pyrimidine core.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Ethylsulfonyl Group Attachment: The ethylsulfonyl group can be attached through a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield ethylsulfonyl oxides, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of agrochemicals and materials with specific properties, such as increased resistance to degradation or enhanced performance under extreme conditions.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the ethylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-5-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the ethylsulfonyl and trifluoromethyl groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethylsulfonyl-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O2S/c1-2-22(20,21)12-18-10(7-11(19-12)13(15,16)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXHKRISVXHLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164484 | |
Record name | 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-56-1 | |
Record name | 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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